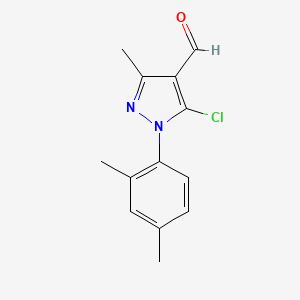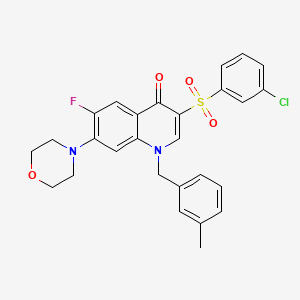
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(3-methylbenzyl)-7-morpholinoquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(3-methylbenzyl)-7-morpholinoquinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H24ClFN2O4S and its molecular weight is 527.01. The purity is usually 95%.
BenchChem offers high-quality 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(3-methylbenzyl)-7-morpholinoquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(3-methylbenzyl)-7-morpholinoquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
HMS1867O12: shows promise as an antibacterial agent. Its structural similarity to compounds known to inhibit bacterial growth suggests it could be effective against gram-positive bacteria, including drug-resistant strains like MRSA. The sulfonyl and quinolone moieties are particularly noteworthy, as they are found in other antibacterial drugs .
Antifungal Applications
The chlorobenzene segment of HMS1867O12 could potentially be exploited in antifungal drug development. Chlorobenzene structures have been observed in various antifungal agents, indicating that this compound may serve as a lead structure for new treatments against fungal infections .
Anti-inflammatory Properties
Compounds with morpholine and sulfonyl groups, such as HMS1867O12 , have been associated with anti-inflammatory properties. This suggests potential applications in treating inflammatory diseases, possibly by inhibiting key pathways or molecules involved in the inflammatory response .
Cancer Research
The quinolone core of HMS1867O12 is structurally similar to that of certain anticancer drugs. This implies that it could be used in cancer research, particularly in the synthesis of novel chemotherapeutic agents targeting specific cancer cell lines or mechanisms .
Neuroprotective Agents
Given the presence of a morpholine ring, HMS1867O12 might be explored for neuroprotective effects. Morpholine derivatives have been studied for their potential to protect neuronal cells against oxidative stress and apoptosis, which are common pathways in neurodegenerative diseases .
Enzyme Inhibition
The unique structure of HMS1867O12 could be key in designing enzyme inhibitors. The compound could interact with various enzymes’ active sites, potentially leading to the development of new drugs for diseases where enzyme regulation is crucial, such as metabolic disorders .
Material Science
HMS1867O12: could also find applications in material science, particularly in the development of organic semiconductors due to its aromatic structure and potential electronic properties. It may contribute to the advancement of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .
Analytical Chemistry
Lastly, HMS1867O12 might be used as a reagent or a precursor in analytical chemistry for the synthesis of complex molecules. Its reactive functional groups make it a versatile compound for various chemical reactions, which can be pivotal in creating markers or probes for biological assays .
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-1-[(3-methylphenyl)methyl]-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClFN2O4S/c1-18-4-2-5-19(12-18)16-31-17-26(36(33,34)21-7-3-6-20(28)13-21)27(32)22-14-23(29)25(15-24(22)31)30-8-10-35-11-9-30/h2-7,12-15,17H,8-11,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDCUEGLYNIWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCOCC4)F)S(=O)(=O)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

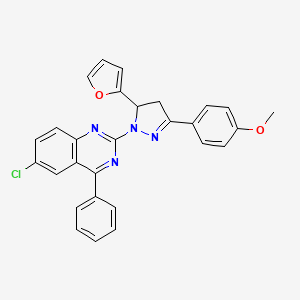
![{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B2793933.png)
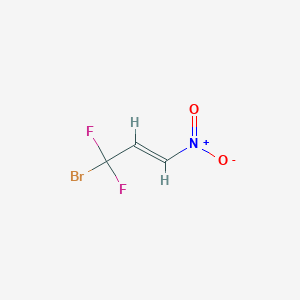
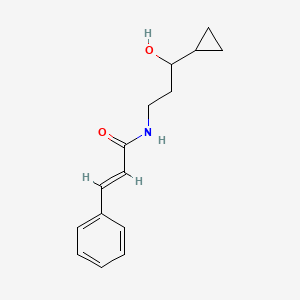

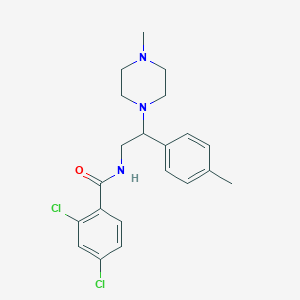
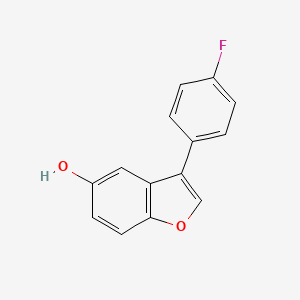

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2793942.png)

![3-Cyclopropylidene-8-(4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2793948.png)
![2-(4-chlorophenoxy)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2793952.png)

